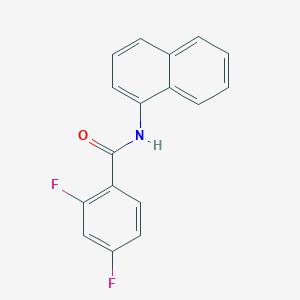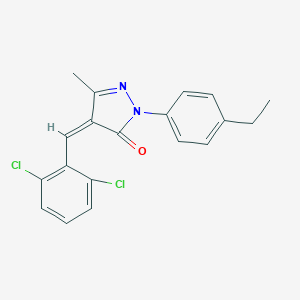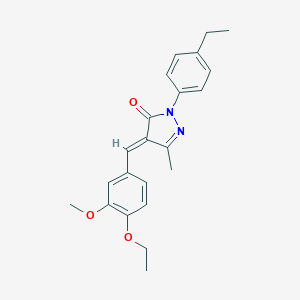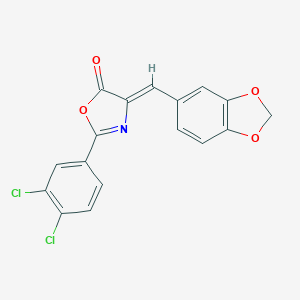
2,4-difluoro-N-(1-naphthyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-difluoro-N-(1-naphthyl)benzamide is an organic compound with the molecular formula C₁₇H₁₁F₂NO and a molecular weight of 283.2721 . This compound is characterized by the presence of two fluorine atoms attached to a benzamide ring and a naphthyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 2,4-difluoro-N-(1-naphthyl)benzamide typically involves the reaction of 2,4-difluorobenzoic acid with 1-naphthylamine under specific reaction conditions. The process generally includes the following steps:
Activation of 2,4-difluorobenzoic acid: This can be achieved by converting it into an acyl chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation reaction: The activated 2,4-difluorobenzoic acid is then reacted with 1-naphthylamine in the presence of a base such as triethylamine to form this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2,4-difluoro-N-(1-naphthyl)benzamide undergoes various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzamide ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield 2,4-difluorobenzoic acid and 1-naphthylamine.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2,4-difluoro-N-(1-naphthyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-difluoro-N-(1-naphthyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
2,4-difluoro-N-(1-naphthyl)benzamide can be compared with other similar compounds such as:
2,4-Difluorobenzamide: Lacks the naphthyl group, which may result in different chemical and biological properties.
N-(1-naphthyl)benzamide:
2,4-Difluoro-N-(2-naphthyl)benzamide: Similar structure but with the naphthyl group attached at a different position, leading to variations in properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and naphthyl group, which imparts distinct chemical and biological characteristics.
属性
分子式 |
C17H11F2NO |
|---|---|
分子量 |
283.27 g/mol |
IUPAC 名称 |
2,4-difluoro-N-naphthalen-1-ylbenzamide |
InChI |
InChI=1S/C17H11F2NO/c18-12-8-9-14(15(19)10-12)17(21)20-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,20,21) |
InChI 键 |
HKIPQSKHXNESPB-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F |
规范 SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B317690.png)
![(5Z)-5-[[4-(2-hydroxyethylsulfonyl)anilino]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B317691.png)
![(5Z)-5-[(2-hydroxyanilino)methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B317692.png)
![(5Z)-5-[[2-(4-chlorophenyl)hydrazinyl]methylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B317693.png)


![4-{4-[bis(2-chloroethyl)amino]benzylidene}-2-(4-ethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317697.png)
![2-(4-chlorophenyl)-4-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317698.png)
![N-(4-{4-[4-(benzyloxy)-3-ethoxybenzylidene]-5-oxo-4,5-dihydro-1,3-oxazol-2-yl}phenyl)acetamide](/img/structure/B317700.png)

![N-[2-(4-CHLOROPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]-2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]ACETAMIDE](/img/structure/B317703.png)
![4-(benzyloxy)-N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]benzamide](/img/structure/B317705.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B317707.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B317708.png)
